

Quantum Chemical Insights into 3-Butyne-1-thiol: A Technical Guide

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Compound of Interest

Compound Name: 3-Butyne-1-thiol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the conformational landscape and electronic properties of **3-Butyne-1-thiol**, a molecule of interest due to its potential for intramolecular interactions. The information presented herein is derived from a detailed study combining microwave spectroscopy and high-level quantum chemical calculations, providing a foundational understanding for its application in further research and development.

Core Findings: Conformational Analysis

Quantum chemical calculations have been instrumental in elucidating the conformational preferences of **3-Butyne-1-thiol**. These studies, primarily employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have identified five possible conformers. [1] Of these, two have been experimentally observed and are of primary interest.

The most stable conformer is characterized by a synclinal arrangement of the S-C1-C2-C3 atoms. This conformation is stabilized by a weak intramolecular hydrogen bond between the hydrogen atom of the thiol group and the π -electrons of the carbon-carbon triple bond. [1][2][3] The second observed conformer possesses an antiperiplanar arrangement of the S-C1-C2-C3 atoms and is slightly higher in energy. [1][2][3] The energy difference between these two conformers has been experimentally estimated to be approximately 1.7(4) kJ mol⁻¹. [1][2][3]

Quantitative Data Summary

The relative energies of the five calculated conformers of **3-Butyne-1-thiol**, as determined by various quantum chemical methods, are summarized below. Conformer V, the synclinal form with the S-H $\cdots\pi$ interaction, is the global minimum.

Conformer	B3LYP/6-311++G(3df,2p d)	MP2/6-311++G(3df,2p d)	MP2/aug-cc-pVTZ	G3
I	+3.98	+6.53	+6.50	+5.68
II	+0.66	+2.63	+2.96	+2.02
III	+8.43	+8.64	+8.79	+7.99
IV	+5.55	+6.17	+6.61	+5.42
V	0.00	0.00	0.00	0.00

All relative energies are given in kJ mol⁻¹.[\[1\]](#)

The predicted components of the dipole moment along the principal inertial axes for the second lowest energy conformer (Conformer II) at the MP2/aug-cc-pVTZ level of theory are $\mu_a = 0.72$ D, $\mu_b = 0.06$ D, and $\mu_c = 0.65$ D.[\[1\]](#)

Experimental and Computational Protocols

The foundational data for this guide is based on a combined experimental and computational approach.

Microwave Spectroscopy

The rotational spectrum of **3-Butyne-1-thiol** was investigated using a Stark-modulation microwave spectrometer.[\[1\]](#) The experiments were conducted in the frequency range of 12.4-80.0 GHz. To enhance the spectral intensity, the Stark cell was cooled to approximately -10 °C using solid CO₂.[\[1\]](#) All handling of the substance was performed in a well-ventilated hood.[\[1\]](#)

Quantum Chemical Calculations

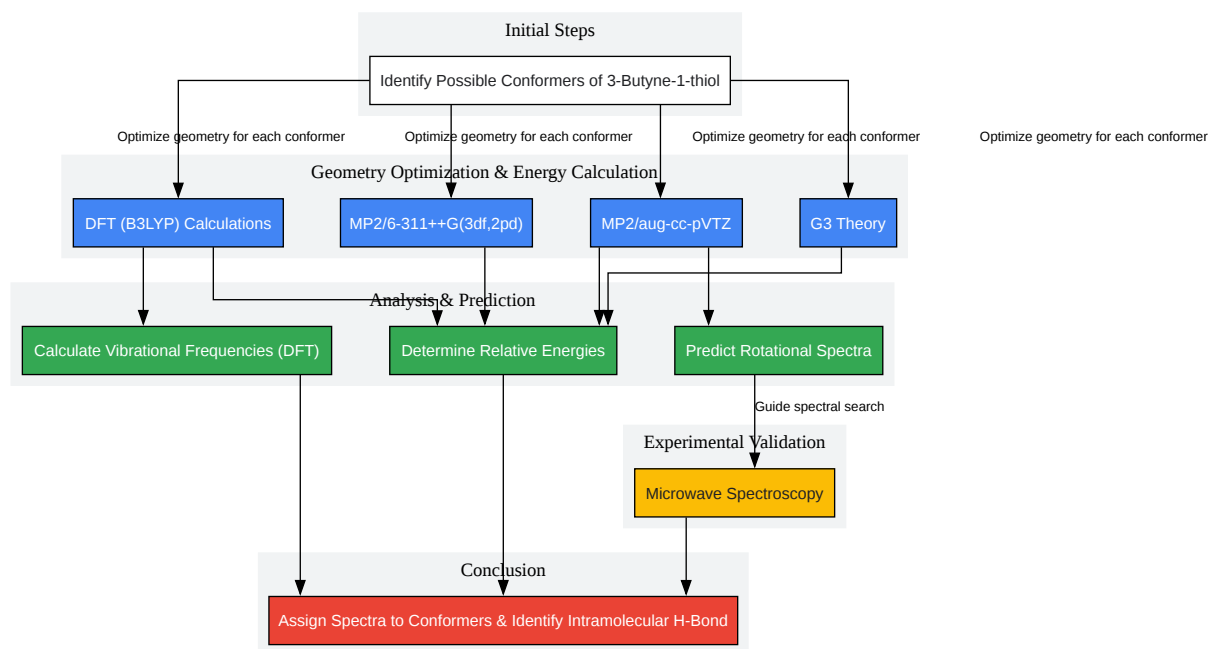
The computational analysis involved geometry optimizations of the five possible conformers of **3-Butyne-1-thiol**. These calculations were performed using several theoretical methods and basis sets to ensure the reliability of the results.^[1]

The primary methods employed were:

- Density Functional Theory (DFT): Specifically, the B3LYP functional was used with the 6-311++G(3df,2pd) basis set.^{[1][2][3]} This level of theory was also utilized for calculating vibrational frequencies and quartic centrifugal distortion constants.^{[1][2]}
- Møller-Plesset Perturbation Theory (MP2): Calculations were carried out at the MP2/6-311++G(3df,2pd) and MP2/aug-cc-pVTZ levels of theory.^{[1][2][3]} The latter, being more computationally demanding, was used for geometry optimizations to predict ground-state rotational spectra.^[1]
- Gaussian-3 (G3) Theory: This composite method was also used to provide accurate energy predictions.^{[1][2][3]}

Visualizing the Computational Workflow

The logical flow of the computational investigation into **3-Butyne-1-thiol**'s conformational space is depicted below.



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